

An In-depth Technical Guide to Mesalamine Impurity P (CAS 887256-40-8)

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Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mesalamine Impurity P**, a known impurity in the manufacturing of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug. This document details its chemical identity, physicochemical properties, a proposed synthesis pathway, and a validated analytical method for its detection and quantification.

Chemical Identity and Properties

Mesalamine Impurity P is chemically defined as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.[1][2][3] It is a process-related impurity that can arise during the synthesis of Mesalamine. [4] Its presence and quantity are critical quality attributes to be monitored in the final drug product to ensure safety and efficacy.

Table 1: Chemical Identifiers and Nomenclature

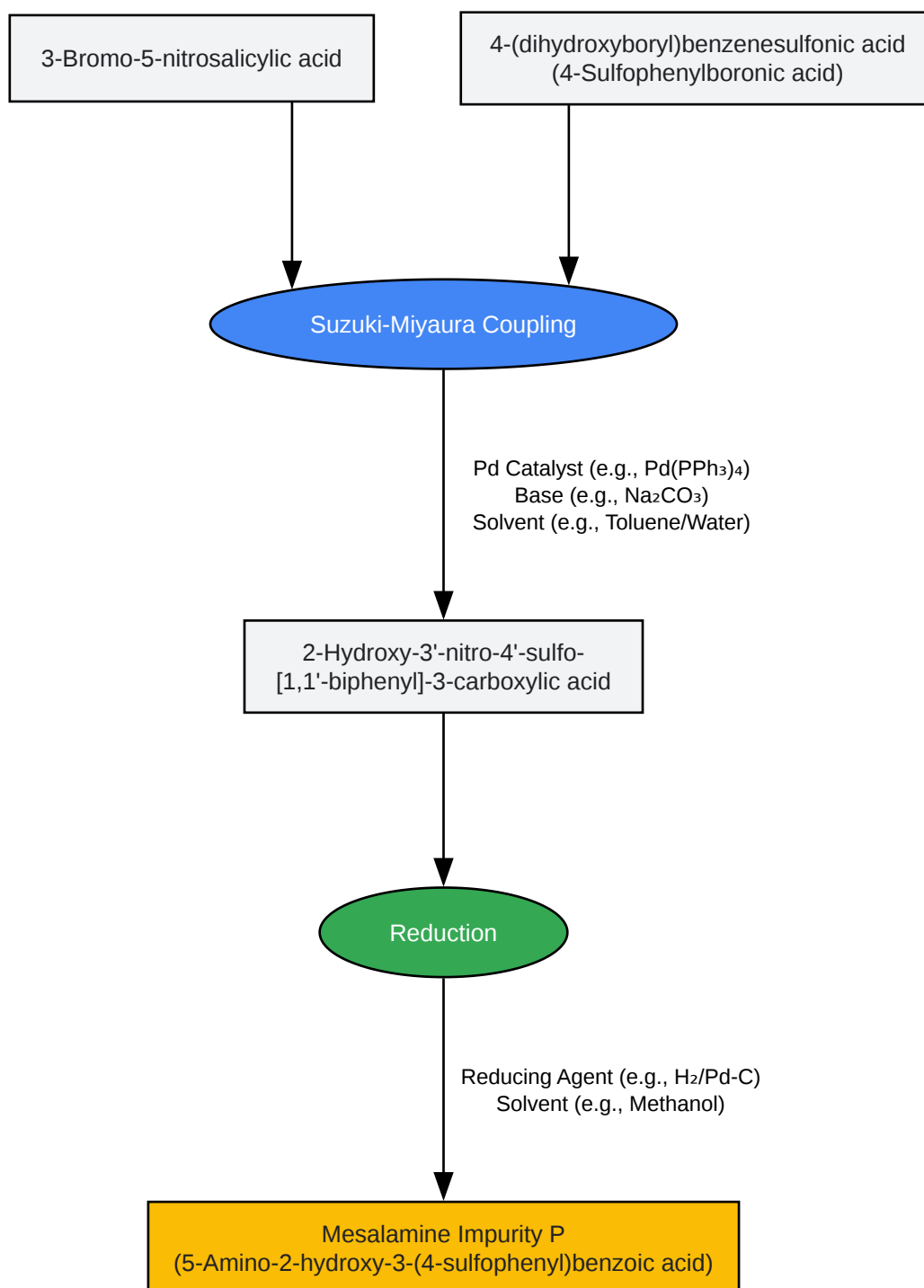
Identifier	Value
CAS Number	887256-40-8[1][3][4]
Chemical Name	5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[1][2][3]
Synonyms	3-(4-sulfophenyl)-5-aminosalicylic acid[3], 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[4]
IUPAC Name	5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[4]

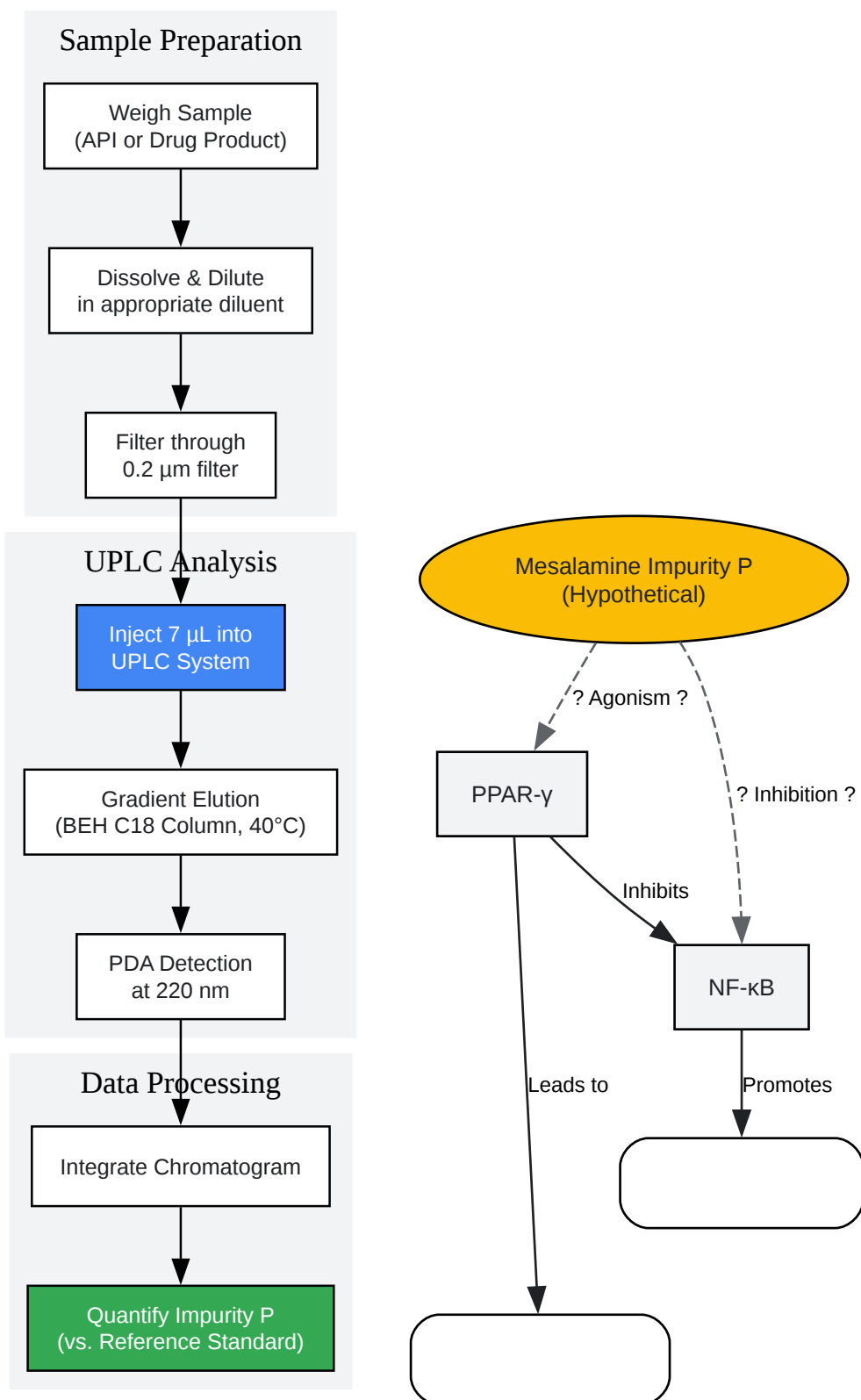
Table 2: Physicochemical and Computational Data

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₆ S	[4]
Molecular Weight	309.29 g/mol	[4]
Appearance	White to light brown solid	Inferred from supplier data
Solubility	Slightly soluble in DMSO	Inferred from supplier data
Melting Point	>272 °C (decomposes)	Inferred from supplier data
SMILES	<chem>O=C(O)C1=CC(N)=CC(C2=C(C=C(S(=O)(O)=O)C=C2)=C1O</chem>	[3]
Storage Condition	Store at 2-8°C for long-term storage.[4]	

Proposed Synthesis Pathway

A specific synthesis protocol for **Mesalamine Impurity P** is not readily available in public literature. However, based on known organic chemistry reactions and synthesis routes for similar biphenyl derivatives, a plausible pathway can be proposed.[5][6][7] This proposed workflow involves a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.





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